molecular formula C22H20N2O2 B1230062 N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide

N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide

Cat. No. B1230062
M. Wt: 344.4 g/mol
InChI Key: QFVJHYPEYPPEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide is an aromatic compound.

Scientific Research Applications

Synthesis and Photophysical Properties

N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide and related compounds have been explored in various scientific research applications, primarily in the field of organic chemistry and pharmacology. One study reported the novel synthesis of a related compound, demonstrating its structure and photophysical properties, which could have implications in materials science and photonic applications (Zonouzi et al., 2014).

Antimicrobial Properties

A significant area of research has been the exploration of these compounds' antimicrobial properties. For instance, certain N-hydroxybenzamide derivatives exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents (Zadrazilova et al., 2015).

Antiprotozoal Activity

These compounds have also been studied for their antiprotozoal activity. Research has demonstrated that certain derivatives are effective against protozoal parasites such as Trypanosoma brucei and Plasmodium falciparum, suggesting potential applications in treating diseases like human African trypanosomiasis and malaria (Martínez et al., 2014).

Corrosion Inhibition

Another interesting application is in the field of materials science, specifically as corrosion inhibitors. Certain Schiff base compounds related to N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide have been investigated for their effectiveness in inhibiting corrosion, which could be beneficial in industrial applications (Leçe et al., 2008).

Dye Synthesis and Color Determination

In the textile and dyeing industry, these compounds have been utilized in the synthesis of dyes. Studies have explored their use in producing azo-stilbene dyes, analyzing their color properties and potential applications in coloring fabrics (Grad et al., 2013).

Anticancer Research

There's also a growing body of research focusing on the anticancer potential of these compounds. Studies have synthesized various derivatives and evaluated their efficacy against cancer cell lines, suggesting a promising avenue for developing new anticancer drugs (Kumar et al., 2014).

properties

Product Name

N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide

InChI

InChI=1S/C22H20N2O2/c25-21-14-8-7-13-20(21)22(26)24-23-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,25H,15-16H2,(H,24,26)

InChI Key

QFVJHYPEYPPEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=CC=C2O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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